molecular formula C7H6Cl2O2 B190118 4,6-Dichloroguaiacol CAS No. 16766-31-7

4,6-Dichloroguaiacol

Cat. No.: B190118
CAS No.: 16766-31-7
M. Wt: 193.02 g/mol
InChI Key: RHQIMIYFOSAUQT-UHFFFAOYSA-N
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Description

4,6-Dichloroguaiacol is a chlorinated derivative of guaiacol (2-methoxyphenol), presented as a high-purity compound for research applications. Its structure, featuring a phenol ring with methoxy and chloro substituents, makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules like chalcones for antibacterial evaluation . Researchers can leverage this compound to develop novel analogs with potential bioactivity. The core guaiacol structure is known for its antioxidant and antimicrobial properties. The antioxidant mechanism allows guaiacol to donate hydrogen atoms from its hydroxyl group to neutralize free radicals . Its antimicrobial action is attributed to its ability to disrupt the lipid bilayers of microbial cell membranes, increasing permeability and leading to cell death . The introduction of chlorine atoms in the 4 and 6 positions is expected to alter the compound's electron distribution and steric profile, which can significantly influence its reactivity, lipophilicity, and subsequent biological interactions compared to the parent guaiacol. This makes this compound a compound of interest for studies in medicinal chemistry, agrochemical research, and as a building block in specialty chemical synthesis. This product is labeled "For Research Use Only" (RUO) and is intended for use in laboratory research . RUO products are essential tools for scientific investigations, including fundamental research and pharmaceutical development . This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIMIYFOSAUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168344
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16766-31-7
Record name Phenol, 2,4-dichloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-dichloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Optimization

The formation of 4,6-dihydroxypyrimidine begins with the cyclocondensation of diethyl malonate and formamide in the presence of sodium ethoxide. This exothermic reaction proceeds via nucleophilic acyl substitution, where the enolate of diethyl malonate attacks the electrophilic carbon of formamide. Patent CN102936224A specifies a molar ratio of 2–3.5:1 for formamide to diethyl malonate, with sodium ethoxide acting as both a base and dehydrating agent. Elevated temperatures (70–90°C) and reflux conditions accelerate the reaction, achieving completion within 2–5 hours.

Isolation and Crystallization

Post-reaction, ethanol is distilled under reduced pressure, and the residual slurry is acidified to pH 2–6 using hydrochloric acid. Cooling to −5–5°C induces crystallization, yielding 4,6-dihydroxypyrimidine with >95% purity after centrifugation and drying. Ethanol recovery systems reduce solvent consumption by 75%, aligning with green chemistry principles.

Chlorination of 4,6-Dihydroxypyrimidine to 4,6-Dichloropyrimidine

Catalytic Chlorination with Thionyl Chloride

The second stage involves replacing hydroxyl groups with chlorine atoms using thionyl chloride (SOCl₂) in dichloroethane. Patent CN102936224A emphasizes the role of anhydrous boric acid or activated alumina as catalysts, which enhance reaction rates and selectivity. A molar ratio of 1:2–4 for 4,6-dihydroxypyrimidine to SOCl₂ ensures complete substitution while minimizing side reactions. The exothermic process requires controlled addition over 2–6 hours at reflux temperatures (115–130°C).

Solvent Recovery and Product Isolation

Dichloroethane is recovered via vacuum distillation (−0.095 MPa), reducing raw material costs by 60%. The crude product crystallizes at −8–8°C, followed by centrifugation to isolate 4,6-dichloropyrimidine with a melting point of 92–94°C and purity >98%. Mother liquor recycling further improves overall yield to 83%.

Comparative Analysis of Patent Methodologies

CN102936224A vs. CN105906570A: Process Innovations

While both patents employ thionyl chloride for chlorination, CN105906570A introduces a pyridine catalyst and trichloromethane solvent, achieving milder reaction conditions (50°C). This method reduces energy consumption but requires additional steps for solvent extraction and tail gas adsorption, complicating scale-up. In contrast, CN102936224A’s use of dichloroethane simplifies distillation and recycling, favoring industrial adoption.

Yield and Purity Benchmarks

ParameterCN102936224ACN105906570A
Reaction Yield83%78%
Purity>98%>95%
Solvent Recovery Rate75%65%
Reaction Temperature115–130°C50°C

Chemical Reactions Analysis

Types of Reactions: 4,6-dichloroguaiacol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Environmental Analysis

1. Detection in Water Samples

4,6-Dichloroguaiacol is often analyzed in environmental studies, particularly concerning water quality. It is included in the NCASI Method CP-86.07, which is used for detecting chlorinated phenolics in water samples via gas chromatography/mass spectrometry (GC/MS). This method allows for the quantification of this compound among other chlorinated compounds, ensuring compliance with environmental regulations related to effluent discharges from pulp and paper industries .

2. Human Health Risk Assessment

Studies have assessed the potential health risks associated with exposure to chlorinated compounds like this compound found in industrial effluents. For instance, the human health risk assessment conducted for the Bell Bay Pulp Mill analyzed the presence of this compound in relation to mercury and dioxins in the discharged effluent. The results indicated that while monitoring was essential, the levels of this compound did not pose significant health risks to humans consuming fish from affected waters .

Bioremediation Studies

1. Microbial Degradation

Research has shown that certain soil microorganisms can degrade chlorinated guaiacols, including this compound. A study focused on a specific strain of Rhodococcus tuber demonstrated its ability to metabolize various chlorinated guaiacols. Although this compound did not support growth directly, it was partially degraded into less harmful compounds through microbial action. This highlights the potential for using such microorganisms in bioremediation efforts to clean up contaminated environments .

Chemical Synthesis

1. Precursor for Synthesis

In chemical laboratories, this compound serves as a precursor for synthesizing other chemical compounds. Its chlorinated structure allows it to participate in various chemical reactions that can yield valuable products for pharmaceutical and agricultural applications. The versatility of this compound makes it an important compound in organic synthesis pathways .

Summary Table of Applications

Application AreaDescriptionReference
Environmental AnalysisDetection of chlorinated phenolics in water samples using GC/MS methods
Health Risk AssessmentAssessment of exposure risks related to industrial effluents containing this compound
BioremediationMicrobial degradation studies using Rhodococcus tuber for environmental cleanup
Chemical SynthesisUsed as a precursor for synthesizing pharmaceuticals and agricultural chemicals

Mechanism of Action

The mechanism of action of phenol, 2,4-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

  • Phenol, 2,4-dichloro-
  • Phenol, 2,6-dichloro-
  • Phenol, 2,4-dimethoxy-

Comparison: 4,6-dichloroguaiacol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties Compared to phenol, 2,4-dichloro-, the additional methoxy group in phenol, 2,4-dichloro-6-methoxy- can enhance its solubility and reactivity

Biological Activity

4,6-Dichloroguaiacol is a chlorinated derivative of guaiacol, a naturally occurring compound derived from lignin. This compound has garnered attention due to its various biological activities and potential environmental impacts. Below is a detailed examination of its biological activity, including case studies and research findings.

This compound has the chemical formula C8_{8}H7_{7}Cl2_{2}O and is characterized by two chlorine atoms attached to the aromatic ring of guaiacol. Its structure contributes to its reactivity and biological effects.

Toxicity and Genotoxicity

Research indicates that this compound exhibits significant toxicity and genotoxicity:

  • DNA Damage : Exposure to chlorinated phenols, including this compound, can lead to DNA damage in living organisms. Studies have shown that these compounds can cause both single and double-strand breaks in DNA, as well as oxidative base damage due to reactive oxygen species (ROS) formation .
  • Cellular Effects : In vitro studies have demonstrated that this compound induces biochemical and morphological changes in human peripheral blood lymphocytes. This includes alterations in cell viability and function, suggesting potential immunotoxic effects .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of chlorinated guaiacols:

  • Fungal Inhibition : Research has shown that chlorinated guaiacols can exhibit antifungal activity. For instance, 3-chloroguaiacol has been reported to inhibit the growth of Trichophyton mentagrophytes, a dermatophyte responsible for skin infections .
  • Bacterial Degradation : Certain bacterial strains, such as Acinetobacter junii, have shown the ability to metabolize chlorinated guaiacols, including this compound. This suggests potential for bioremediation applications in environments contaminated with these compounds .

Environmental Impact

This compound is often detected in wastewater from pulp mills due to its formation during the bleaching process. Its persistence in the environment raises concerns regarding ecological toxicity:

  • Aquatic Toxicity : The compound has been found to be toxic to aquatic organisms. Its presence in river sediments downstream from pulp mills poses risks to local ecosystems .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment conducted on effluents from a pulp mill revealed that this compound was present in fish tissue collected downstream. The study aimed to evaluate the potential health risks associated with consuming fish contaminated with this compound. Results indicated minimal incremental increases in human exposure levels when compared to background concentrations, suggesting that while there is some risk, it may not be significant under current exposure scenarios .

Case Study 2: Biodegradation Potential

In another study focusing on wastewater treatment, researchers investigated the efficiency of various microbial strains in degrading chlorinated guaiacols. The results showed that fungal treatments could effectively remove considerable amounts of this compound from effluents, indicating potential pathways for bioremediation in contaminated sites .

Summary of Research Findings

Study FocusKey Findings
DNA DamageInduces oxidative stress and DNA strand breaks in human lymphocytes .
Antifungal ActivityExhibits antifungal properties against Trichophyton mentagrophytes .
Environmental PersistenceDetected in pulp mill effluents; poses risks to aquatic life and ecosystems .
BiodegradationMetabolized by Acinetobacter junii; potential for bioremediation applications .

Q & A

Q. What are the primary analytical methods for detecting and quantifying 4,6-dichloroguaiacol in environmental samples?

Methodological Answer: Detection relies on chromatography (HPLC or GC) paired with mass spectrometry, optimized for its physicochemical properties (e.g., log Kow ~2.5–3.0, water solubility <50 mg/L). Sample preparation should include solid-phase extraction (SPE) to concentrate trace amounts in water matrices. Method validation must follow guidelines for precision, accuracy, and detection limits, as outlined in analytical chemistry best practices . Environmental studies report concentrations >3 mg/L in polluted surface waters, necessitating robust calibration curves and internal standards .

Q. How does this compound induce biochemical and morphological changes in human cells?

Methodological Answer: In vitro assays using human peripheral blood lymphocytes are critical. Expose cells to concentrations ranging from 1–100 µM and monitor biomarkers like reactive oxygen species (ROS), caspase activity, and mitochondrial membrane potential. Morphological changes (e.g., membrane blebbing, chromatin condensation) should be quantified via fluorescence microscopy or flow cytometry. Dose-response curves and statistical tools (ANOVA, t-tests) are essential to establish significance .

Q. What are the documented environmental sources and pathways of this compound?

Methodological Answer: It forms as a byproduct during chlorophenol degradation and industrial processes (e.g., paper production). Environmental monitoring requires sampling wastewater, surface water, and sediments near industrial sites. Use GIS mapping to correlate pollution hotspots with discharge sources. Analytical workflows must include quality controls (blanks, spikes) to avoid cross-contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 4,6-dichloroguacol across different biological models?

Methodological Answer: Discrepancies may arise from differences in exposure duration, cell types, or metabolite variability. Conduct comparative studies using standardized protocols (e.g., OECD guidelines). Meta-analysis of existing data should assess variables like pH, temperature, and coexisting pollutants. Advanced statistical models (multivariate regression) can identify confounding factors .

Q. What degradation pathways and microbial consortia are effective in breaking down this compound?

Methodological Answer: Fungal strains like Mortierella spp. and Umbelopsis isabellina metabolize it via hydroxylation and dechlorination. Design enrichment cultures with ligninolytic media (pH 5–6, 25–30°C) and track intermediates (e.g., chlorohydroquinone) via LC-MS. Genome sequencing of microbial communities can identify catabolic genes (e.g., cytochrome P450 enzymes). Kinetic studies must compare degradation rates under aerobic vs. anaerobic conditions .

Q. What advanced spectroscopic or computational methods can elucidate the structural interactions of this compound with biomolecules?

Methodological Answer: Molecular docking simulations (using software like AutoDock) predict binding affinities to proteins (e.g., DNA repair enzymes). Validate with NMR or X-ray crystallography to resolve binding sites. Surface plasmon resonance (SPR) provides real-time kinetics of interactions. Pair these with QSAR models to correlate structural features (e.g., chlorine substitution patterns) with bioactivity .

Data Contradiction and Validation Strategies

  • Example : Conflicting reports on genotoxicity may stem from differences in comet assay protocols. Standardize cell lysis conditions (pH, detergent concentration) and include positive controls (e.g., hydrogen peroxide) .
  • Example : Discrepancies in environmental half-life data require controlled photolysis experiments (UV-Vis irradiation, λ = 254 nm) to assess photodegradation kinetics under varying oxygen levels .

Guidance for Rigorous Research Design

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Use PICO framework (Population, Intervention, Comparison, Outcome) for experimental design, e.g., comparing toxicity across cell lines .
  • Prioritize peer-reviewed studies published within the last decade for literature reviews .

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